molecular formula C7H7ClOS B2898821 2-Chloro-6-methoxybenzenethiol CAS No. 1822758-47-3

2-Chloro-6-methoxybenzenethiol

Cat. No.: B2898821
CAS No.: 1822758-47-3
M. Wt: 174.64
InChI Key: XGAPXPGCASAKFH-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzenethiol is an organic compound with the molecular formula C7H7ClOS It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxybenzenethiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-6-methoxybenzene with thiol reagents. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiophenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiophenol derivatives.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

2-Chloro-6-methoxybenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its thiol group.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxybenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The chlorine and methoxy substituents can influence the compound’s reactivity and binding affinity, making it a versatile tool in chemical biology and medicinal chemistry.

Comparison with Similar Compounds

    2-Chlorobenzenethiol: Lacks the methoxy group, which affects its reactivity and applications.

    6-Methoxybenzenethiol: Lacks the chlorine atom, leading to different chemical properties.

    2-Chloro-4-methoxybenzenethiol: The position of the methoxy group is different, resulting in distinct reactivity.

Uniqueness: 2-Chloro-6-methoxybenzenethiol is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-chloro-6-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAPXPGCASAKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822758-47-3
Record name 2-chloro-6-methoxybenzene-1-thiol
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